molecular formula C12H11F3O4 B13207268 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13207268
M. Wt: 276.21 g/mol
InChI Key: LQGKEBOPIQSXMT-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating diseases like cancer and cardiovascular disorders.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran: Lacks the carboxylic acid group.

    2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Lacks the methoxy group.

    6-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Lacks the trifluoromethyl group.

Uniqueness

6-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and carboxylic acid), which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H11F3O4/c1-18-7-2-3-9-6(4-7)5-8(11(16)17)10(19-9)12(13,14)15/h2-4,8,10H,5H2,1H3,(H,16,17)

InChI Key

LQGKEBOPIQSXMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C(C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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